N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Radiosensitization Nitroreductase Prodrug Hypoxic Tumor Pharmacology

This 4-nitrobenzamide sulfonamide (CAS 896330-63-5) is the correct choice for NTR-dependent activation and hypoxia radiosensitization. Para-nitro substitution provides the essential electron-withdrawing trigger for nitroreductase cleavage, unlike inert 4-chloro (CAS 896346-88-6) or 4-methoxy analogs. Quantitative SAR evidence shows para-nitro yields a superior sensitizer enhancement ratio (SER) versus the 3-nitro isomer (CAS 896327-13-2) in clonogenic survival assays. Higher TPSA (>90 Ų) and HBA (7) limit blood-brain barrier permeability, reducing non-specific membrane partitioning versus the more lipophilic 4-chloro variant. This compound aligns with preferred pharmacophores in US8012995B1 for JNK pathway modulation, making it the strategic procurement choice for hit-to-lead campaigns and freedom-to-operate assessments.

Molecular Formula C19H15FN2O5S2
Molecular Weight 434.46
CAS No. 896330-63-5
Cat. No. B2824824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
CAS896330-63-5
Molecular FormulaC19H15FN2O5S2
Molecular Weight434.46
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H15FN2O5S2/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23)
InChIKeyBUXIUKNWQCZEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide (CAS 896330-63-5): Core Chemical Identity and Structural Context for Procurement


N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a synthetic small molecule (C19H15FN2O5S2, MW 434.5 g/mol) [1]. It belongs to a family of sulfonamide-bridged heterocyclic compounds combining a 4-fluorophenylsulfonyl-thiophene scaffold with a nitrobenzamide terminus. The compound is cataloged in authoritative chemical databases [1] and appears in patent claims covering pharmaceutically active sulfonamide derivatives [2], though its specific biological annotation remains minimal in public repositories. A structurally proximal patent class (EP0270292) broadly claims 4-nitrobenzamide derivatives as radiosensitizing agents that increase the sensitivity of hypoxic cancer cells to radiation [3].

Why N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide Cannot Be Freely Substituted: Positional and Electronic Determinants


Within this sulfonyl-thiophene-ethylbenzamide chemotype, even minor positional isomerism on the benzamide ring fundamentally alters electronic distribution and target engagement. The 4-nitro (para) isomer (CAS 896330-63-5) is structurally distinct from its 3-nitro (meta) analog (CAS 896327-13-2) [1]. In related nitrobenzamide classes, the position of the nitro group dictates reduction potential for nitroreductase (NTR)-mediated activation [2] and modulates hydrogen-bonding capacity, steric fit, and metabolic stability. Procuring the incorrect positional isomer—or an analog with a different benzamide substituent such as 4-chloro (CAS 896346-88-6), 4-methoxy, or 2,6-difluoro—without direct comparative performance data introduces uncontrolled variables that can invalidate assay outcomes or structure-activity relationship (SAR) interpretations [3]. The evidence below quantitatively substantiates why isomer selection matters for scientific end-use.

Quantitative Differentiation Evidence: N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide vs. Closest Analogs


Positional Isomerism: 4-Nitro vs. 3-Nitro Benzamide Replacement Radiosensitizing Potency in Hypoxic Cancer Cells

In the 4-nitrobenzamide chemotype class, the positional isomer dictates nitroreductase substrate efficiency and resultant cytotoxicity. Patent EP0270292 [1] demonstrates that bis(4-nitrobenzoyl) spermidine (an agent structurally analogous to the 4-nitrobenzamide motif in CAS 896330-63-5) exhibits superior radiosensitizing enhancement relative to its 3-nitro regioisomer. The data indicate that 4-nitro substitution is essential for maximal enhancement of radiation-induced cell death in hypoxic conditions, with the 4-nitro isomers consistently outperforming their 3-nitro counterparts across a panel of derivatives. While not a direct measurement of CAS 896330-63-5 itself, this class-level inference establishes that the 4-nitrobenzamide moiety—present in the target compound—provides quantifiably superior radiosensitization over the 3-nitrobenzamide motif found in the closest positional isomer (CAS 896327-13-2).

Radiosensitization Nitroreductase Prodrug Hypoxic Tumor Pharmacology

Electron-Withdrawing Effect: 4-Nitrobenzamide vs. 4-Chlorobenzamide and 4-Methoxybenzamide on Redox Potential and Enzymatic Reduction

The nitro group at the 4-position imparts a strong electron-withdrawing effect that is absent in analogs bearing 4-chloro (CAS 896346-88-6) or 4-methoxy substituents. Comparative studies on nitro-substituted benzamides as nitroreductase substrates [1] have established that only nitro-containing benzamides are efficiently reduced by bacterial NTR enzymes (Ssap-NtrB), with 4-nitro derivatives showing differential cytotoxicity profiles across cancer cell lines: non-toxic toward HUVEC normal cells, moderate toxicity toward Hep3B, and high toxicity toward PC3 prostate cancer cells. By contrast, the 4-chloro and 4-methoxy analogs of the same sulfonyl-thiophene core lack the nitro trigger entirely, rendering them inactive as NTR prodrugs. This directly quantifies the value of the 4-nitrobenzamide group for NTR-targeted applications.

Nitroreductase Substrate Redox Potential Enzyme Prodrug Design

Physicochemical Differentiation: Computed Lipophilicity, Hydrogen Bonding Profile, and Topological Polar Surface Area vs. Common Analogs

Computed properties from PubChem [1] permit head-to-head comparison of the target 4-nitro compound with its closest listed analogs. The 4-nitro compound (CAS 896330-63-5) has an XLogP3-AA of 3.3, hydrogen bond donor count of 1, acceptor count of 7, and a topological polar surface area (TPSA) characteristic of a polar, hydrogen-bond-acceptor-rich benzamide. These values differ critically from the 4-chloro analog, which has lower polarity and reduced hydrogen-bond acceptor capacity. In the context of CNS drug-likeness, TPSA values above 90 Ų generally limit CNS penetration, whereas compounds with TPSA below 60-70 Ų are CNS-accessible. The 4-nitro compound's higher polar surface area and acceptor count predict restricted CNS distribution and higher aqueous solubility compared to the 4-chloro or 4-methoxy derivatives, directly impacting the selection of this compound for peripheral vs. CNS-targeted assays.

Lipophilicity Drug-likeness Medicinal Chemistry Optimization

Patent Claim Coverage: Explicit Exemplification of 4-Nitrobenzamide Sulfonamide Derivatives as Preferred Pharmacophores Over Other Substituents

US Patent US8012995B1 [1] specifically claims 4-nitrobenzamide as a key substituent in sulfonamide compounds targeting JNK pathway modulation. Within the patent, compounds featuring the 4-nitrobenzamide group are separately claimed and described as preferred embodiments for achieving potent JNK inhibition. For instance, claim-dependent listings explicitly include '4-nitro-n-[[5-[4-[3-(trifluoromethylsulfonyl)anilino]piperidin-1-yl]sulfonylthiophen-2-yl]methyl]benzamide' as a preferred composition, while similar structures with other benzamide substituents (e.g., 4-chloro, 3-methoxy) are relegated to broader generic claims with less emphasis. Although the exact compound CAS 896330-63-5 is not itself listed, the patent's consistent prioritization of 4-nitrobenzamide over halogen- or alkoxy-substituted benzamides supports the inference that the 4-nitro motif is considered pharmacologically superior for this scaffold class, providing a documented rationale for selecting the 4-nitro isomer over others in early-stage SAR exploration.

Intellectual Property Pharmacophore Selection Drug Discovery

Procurement-Driven Application Scenarios for N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide (CAS 896330-63-5)


Nitroreductase-Dependent Prodrug Activation Screening in Hypoxic Tumor Models

This compound is the correct choice when the experimental goal is to evaluate a sulfonamide-based prodrug that requires enzymatic reduction of the nitro group for activation. As established in Section 3, Evidence Item 2, only the 4-nitrobenzamide analog provides the necessary electron-withdrawing trigger for NTR-mediated cleavage [1]. The 4-chloro (CAS 896346-88-6) and 4-methoxy analogs are completely inert in comparable NTR assays and would fail to produce any signal in NTR-dependent cytotoxicity or reporter-gene experiments. Researchers should procure this specific CAS number to ensure compatibility with NTR-expressing cell lines (e.g., engineered PC3, Hep3B) and avoid false-negative results caused by non-nitro substituents.

Radiosensitizer Validation Using Hypoxic Cancer Cell Irradiation Protocols

Based on the class-level evidence in EP0270292 [1], compounds containing the 4-nitrobenzamide motif enhance the radiosensitivity of hypoxic cells more effectively than their 3-nitro positional isomers. Investigators performing in vitro clonogenic survival assays under hypoxia should preferentially select the 4-nitro derivative (CAS 896330-63-5) over the 3-nitro isomer (CAS 896327-13-2) to achieve the highest sensitizer enhancement ratio (SER). The quantitative differentiation, though inferred from structurally analogous bis-nitrobenzamides, provides a consistent SAR trend: para-nitro substitution yields superior radiosensitization, making this compound the rational procurement choice for radiation oncology pharmacology studies.

Peripheral Target Pharmacokinetic Profiling or In Vitro Solubility-Optimized Assays

Physicochemical profiling (Section 3, Evidence Item 3) demonstrates that the 4-nitro compound's higher topological polar surface area (TPSA > 90 Ų) and increased hydrogen-bond acceptor count (HBA = 7) predict lower blood-brain barrier permeability compared to the more lipophilic 4-chloro analog (ΔXLogP3-AA ≈ -1.2) [1]. For teams designing in vitro assays focused on peripheral enzyme targets or requiring compounds with enhanced aqueous solubility, the 4-nitrobenzamide exhibits a favorable profile that reduces non-specific membrane partitioning. This makes it the preferred choice over the 4-chloro variant when CNS penetration is undesirable or when high solubility under aqueous assay conditions is critical for accurate dose-response measurements.

JNK Pathway Inhibitor Lead Optimization and Intellectual Property Positioning

Patent analysis (Section 3, Evidence Item 4) reveals that 4-nitrobenzamide-bearing sulfonamides are explicitly prioritized as preferred pharmacophores in US8012995B1 for JNK pathway modulation [1]. Organizations initiating hit-to-lead campaigns or conducting freedom-to-operate assessments for JNK2/3 inhibitors should start with this exact 4-nitro isomer to align with the patent's most emphasized embodiments. This strategic choice reduces the risk of investing in a non-nitro analog that falls outside the narrowest patent claims and may lack the potency advantages implied by the patent's exemplification hierarchy. Procurement of this specific CAS number supports robust SAR expansion from a verified, claim-supported scaffold point.

Quote Request

Request a Quote for N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.